molecular formula C9H7BrN2O B1332392 3-(4-Bromophenyl)-1H-pyrazol-5-ol CAS No. 367928-57-2

3-(4-Bromophenyl)-1H-pyrazol-5-ol

Cat. No. B1332392
M. Wt: 239.07 g/mol
InChI Key: NIEUMLZXCZNYEF-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)-1H-pyrazol-5-ol" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a bromine atom on the phenyl ring at the 4-position and a hydroxyl group at the 5-position on the pyrazole ring suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the treatment of precursor molecules with reagents that can facilitate the formation of the pyrazole ring. For example, the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole" was achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, indicating a possible pathway for the methylation of hydroxyl groups in such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically investigated using spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as DFT (Density Functional Theory) . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group, for example, can undergo further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The hydroxyl group can be transformed into more stable groups like methoxy for subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and nonlinear optical properties, are often studied to understand their potential applications. For example, the solvatochromic and single-crystal studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's photophysical properties . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

3-(4-Bromophenyl)-1H-pyrazol-5-ol and its derivatives have significant implications in cancer research. A study by Ananda et al. (2017) synthesized novel pyrazole derivatives and tested them for cytotoxic effects against various cancer cell lines. One such derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, showed potent cytotoxicity against breast cancer and leukemic cells, highlighting its potential as a small molecule inhibitor for leukemia and breast cancer treatment. The study emphasized its ability to induce apoptosis in cancer cells, underlining the importance of pyrazole derivatives in developing cancer therapies (Ananda et al., 2017).

Fluorescence and Spectral Analysis

Pyrazoline derivatives, including those with 3-(4-bromophenyl)-1H-pyrazol-5-ol, have been analyzed for their fluorescence properties. Ibrahim et al. (2016) synthesized new pyrazoline derivatives and studied their fluorescence emission, observing emissions in the blue region of the visible spectrum. This research is significant for the development of compounds with specific optical properties, which can have applications in materials science and molecular imaging (Ibrahim et al., 2016).

Synthesis and Structural Characterization

In the realm of synthetic chemistry, the synthesis and characterization of pyrazole derivatives are crucial. Nedzelskytė et al. (2007) described the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol, including 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. This study contributed detailed spectroscopic data essential for further applications in pharmaceutical and material sciences (Nedzelskytė et al., 2007).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Sherkar and Bhandarkar (2015) synthesized 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles and found them to exhibit excellent antimicrobial activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).

Photophysical Studies

Photophysical properties of pyrazole derivatives are another area of interest. Singh et al. (2013) determined the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde using X-ray diffraction and investigated its emission spectrum. Such studies are integral to the development of new materials with specific optical properties (Singh et al., 2013).

Safety And Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-1H-pyrazol-5-ol” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEUMLZXCZNYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340908
Record name 3-(4-Bromophenyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1H-pyrazol-5-ol

CAS RN

367928-57-2
Record name 3-(4-Bromophenyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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